molecular formula C16H12BrNO B2669676 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one CAS No. 1069051-39-3

1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one

Cat. No. B2669676
CAS RN: 1069051-39-3
M. Wt: 314.182
InChI Key: VHMKKWGDNCIPDO-UHFFFAOYSA-N
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Description

“1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one” is a compound that contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold . It’s important to note that the specific compound “this compound” does not have much information available, but related compounds have been studied extensively .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with indole derivatives . For example, 5-bromoindole has been reacted with ethylene oxide to form 2-(5-bromo-1H-indol-3-yl)ethanol.


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic and thermoanalytical techniques . X-ray powder diffraction analysis can indicate the crystalline nature of the sample .


Chemical Reactions Analysis

Indole structures are known to participate readily in chemical reactions due to their excessive π-electrons delocalization . Electrophilic substitution occurs readily on indole, similar to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized using techniques such as differential scanning calorimetry and thermogravimetry . These techniques can provide information about the compound’s melting point, purity, and thermal stability .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Ashok, D. et al. (2015) explored the synthesis of compounds related to 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one using microwave and ultrasound irradiation. Their research revealed significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok, D., Ganesh, A., Lakshmi, B., & Ravi, S., 2015).

Catalytic Synthesis Applications

Gallium(III) halide-catalyzed coupling of indoles with phenylacetylene has been studied, demonstrating the synthesis of bis(indolyl)phenylethanes under mild conditions, as per Yadav, J. et al. (2004). This process highlights an application in organic synthesis involving indole compounds (Yadav, J., Reddy, B., Padmavani, B., & Gupta, M., 2004).

Applications in Polymer and Material Science

Research conducted by Maurya, M. et al. (2014) discusses the use of indole derivatives in the synthesis of dioxidomolybdenum(VI) complexes. These complexes, when grafted onto polymers, show catalytic activities useful in oxidative bromination reactions. This highlights the potential application of such compounds in material science and catalysis (Maurya, M., Kumar, N., & Avecilla, F., 2014).

Potential in Fluorescence and Photophysical Applications

Egbe, D. et al. (2004) researched alkoxy-substituted yne-containing poly(phenylene-vinylene)s, indicating the potential of such compounds in the development of materials with unique photophysical properties, such as enhanced brightness and electroluminescence. This suggests the possibility of using indole derivatives in the creation of advanced luminescent materials (Egbe, D., Carbonnier, B., Ding, L., Mühlbacher, D., Birckner, E., Pakula, T., Karasz, F. E., & Grummt, U., 2004).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. For instance, some indole derivatives have shown promising antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Safety data sheets for similar compounds, such as (5-Bromo-1H-indol-3-yl)acetic acid, indicate that these compounds may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with appropriate personal protective equipment and follow safety precautions .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-12-6-7-15-13(9-12)14(10-18-15)16(19)8-11-4-2-1-3-5-11/h1-7,9-10,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMKKWGDNCIPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-bromoindole (160 g), 1-phenylacetyl-1H-1,2,3-benzotriazole (193.62 g) and methylene chloride (2120 ml) were added, the mixture was stirred under ice cooling while adding a solution of titanium(IV) chloride (179 ml) in a methylene chloride solution (450 ml) and the mixture was stirred at room temperature for 1.5 hours. To the reaction solution, methanol (220 ml) and water (1126 ml) were added, the mixture was stirred at room temperature for 21 hours and in an ice water bath for 3 hours, then the precipitated crystals were obtained by filtration to afford the above-identified compound (163.0 g).
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenylacetyl-1H-1,2,3-benzotriazole
Quantity
193.62 g
Type
reactant
Reaction Step One
Quantity
2120 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
1126 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
179 mL
Type
catalyst
Reaction Step Three

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